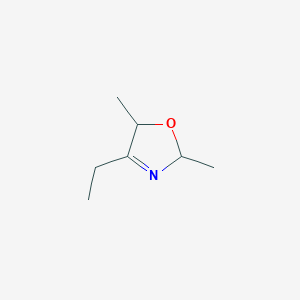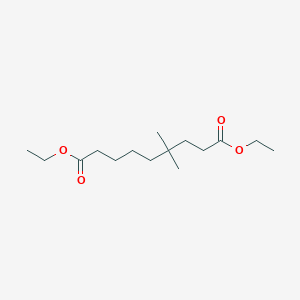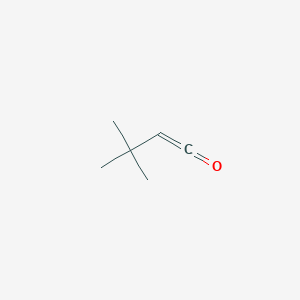![molecular formula C20H16N2O2S B14599431 Benzenamine, 2-[(4-methylphenyl)thio]-N-[(2-nitrophenyl)methylene]- CAS No. 61144-87-4](/img/structure/B14599431.png)
Benzenamine, 2-[(4-methylphenyl)thio]-N-[(2-nitrophenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2-[(4-methylphenyl)thio]-N-[(2-nitrophenyl)methylene]- is an organic compound with the molecular formula C13H13NS It is a derivative of benzenamine, where the amino group is substituted with a 2-[(4-methylphenyl)thio] group and a N-[(2-nitrophenyl)methylene] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-[(4-methylphenyl)thio]-N-[(2-nitrophenyl)methylene]- typically involves the reaction of benzenamine derivatives with appropriate thiol and nitro compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. Safety measures are also crucial during industrial production to handle the chemicals and prevent any hazardous incidents.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 2-[(4-methylphenyl)thio]-N-[(2-nitrophenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzenamine derivatives.
Applications De Recherche Scientifique
Benzenamine, 2-[(4-methylphenyl)thio]-N-[(2-nitrophenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 2-[(4-methylphenyl)thio]-N-[(2-nitrophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenamine, 2-[(4-methylphenyl)thio]-
- Benzenamine, 2-[(4-methylphenyl)thio]-N-[(2-nitrophenyl)methylene]-
Uniqueness
Benzenamine, 2-[(4-methylphenyl)thio]-N-[(2-nitrophenyl)methylene]- stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
61144-87-4 |
|---|---|
Formule moléculaire |
C20H16N2O2S |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
N-[2-(4-methylphenyl)sulfanylphenyl]-1-(2-nitrophenyl)methanimine |
InChI |
InChI=1S/C20H16N2O2S/c1-15-10-12-17(13-11-15)25-20-9-5-3-7-18(20)21-14-16-6-2-4-8-19(16)22(23)24/h2-14H,1H3 |
Clé InChI |
LALNCNNUQCGQPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC2=CC=CC=C2N=CC3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14599363.png)


![[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol](/img/structure/B14599373.png)

![1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14599381.png)
![4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14599383.png)



![4-[(4-Aminophenyl)methyl]-3-methylaniline](/img/structure/B14599413.png)

![4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde](/img/structure/B14599438.png)
